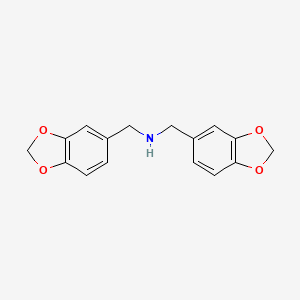![molecular formula C19H25N3O4 B5377281 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5377281.png)
8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, also known as MOBU, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. MOBU belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is not fully understood, but research has suggested that it may work by inhibiting certain enzymes or proteins that are involved in cell growth and proliferation. 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has also been found to induce apoptosis, which is a process of programmed cell death that is important for maintaining healthy cell turnover in the body.
Biochemical and Physiological Effects:
Research has shown that 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one can have various biochemical and physiological effects on the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has also been found to induce apoptosis, which is a process of programmed cell death that is important for maintaining healthy cell turnover in the body. 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has also been found to have anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one in lab experiments is its unique structure, which makes it a promising candidate for further investigation. 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has also been found to have potential applications in various scientific research areas, including anti-cancer, anti-inflammatory, and anti-microbial research. However, one of the limitations of using 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one. One area of research could focus on further investigating its anti-cancer properties and exploring its potential as a cancer treatment. Another area of research could focus on exploring its anti-inflammatory and anti-microbial properties and its potential use in treating infectious diseases. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one to make it more accessible for research purposes.
In conclusion, 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is a synthetic compound with a unique structure that has gained attention in the scientific community for its potential use in various research applications. Its potential applications in anti-cancer, anti-inflammatory, and anti-microbial research make it a promising candidate for further investigation. While its complex synthesis process may be a limitation for lab experiments, future research could focus on developing more efficient and cost-effective synthesis methods for 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one.
Métodos De Síntesis
The synthesis of 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one involves a multi-step process that starts with the reaction of 4-morpholinebenzoyl chloride with 1,2-diaminoethane to form an intermediate product. This intermediate is then reacted with 2-bromo-1-(4-morpholinyl)ethanone to produce 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one. The synthesis of 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been found to have potential applications in various scientific research areas. It has been studied for its anti-cancer properties, and research has shown that 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one can inhibit the growth of cancer cells in vitro. 8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has also been studied for its anti-inflammatory and anti-microbial properties, and research has shown that it can inhibit the growth of certain bacteria and fungi.
Propiedades
IUPAC Name |
9-(2-morpholin-4-ylbenzoyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c23-17(15-4-1-2-5-16(15)21-10-12-25-13-11-21)22-8-3-6-19(7-9-22)14-20-18(24)26-19/h1-2,4-5H,3,6-14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRDXNFIYUXONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C(=O)C3=CC=CC=C3N4CCOCC4)CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5377199.png)
![N,N,2-trimethyl-7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5377207.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377223.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5377225.png)
![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)



![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)
![N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)

![2-amino-4-(5-cyano-1-methyl-1H-pyrrol-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-h]quinoline-3-carbonitrile](/img/structure/B5377290.png)